molecular formula C14H20N2O3 B6214729 tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate CAS No. 2757904-48-4

tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate

Cat. No.: B6214729
CAS No.: 2757904-48-4
M. Wt: 264.3
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Description

Preparation Methods

The synthesis of tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with 4-(3-hydroxyazetidin-1-yl)phenyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles in the presence of suitable catalysts.

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions with aryl halides and bases like cesium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-Boc-protected anilines and tetrasubstituted pyrroles.

    Biology: The compound is studied for its role in inhibiting monocarboxylate transporter 1 (MCT1), which is crucial for lactate transport in cancer cells.

    Medicine: Its potential as a cancer therapeutic agent is being explored due to its ability to inhibit MCT1, thereby disrupting the metabolic processes of cancer cells.

    Industry: It is used in the synthesis of various organic compounds and as a building block in pharmaceutical research.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate involves the inhibition of monocarboxylate transporter 1 (MCT1). MCT1 is responsible for the transport of lactate across cell membranes, which is essential for the metabolic processes of cancer cells. By inhibiting MCT1, the compound disrupts lactate transport, leading to a buildup of lactate within cancer cells and ultimately inhibiting their growth and proliferation.

Comparison with Similar Compounds

Tert-butyl N-[4-(3-hydroxyazetidin-1-yl)phenyl]carbamate can be compared with other similar compounds such as:

    Tert-butyl carbamate: Used in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles.

    Tert-butyl (3-formyl-4-hydroxyphenyl)carbamate: Another carbamate derivative with different functional groups and applications.

    Tert-butyl N-[4-(3-hydroxypropyl)carbamate]: Similar in structure but with different substituents, leading to varied reactivity and applications.

The uniqueness of this compound lies in its specific inhibition of MCT1, making it a promising candidate for cancer therapy.

Properties

CAS No.

2757904-48-4

Molecular Formula

C14H20N2O3

Molecular Weight

264.3

Purity

95

Origin of Product

United States

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